N-Hexanoyl-biotin-sulfatide

Lipid raft Phase partitioning Membrane biophysics

N-Hexanoyl-biotin-sulfatide (synonyms: C6 Biotin Sulfatide, N-C6:0-Biotin-sulfatide, CAS 2692623-25-7) is a semi-synthetic glycosphingolipid affinity probe comprising a sulfatide (3'-sulfo-galactosylceramide) headgroup, a sphingosine (d18:1) backbone, and a C6:0 (hexanoyl) fatty acyl chain N-linked to biotin. The compound (C40H72N4O13S2, MW 881.15) is designed to recapitulate the structural and membrane-partitioning properties of native sulfatide while enabling high-affinity detection and immobilization via the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M).

Molecular Formula C40H72N4O13S2
Molecular Weight 881
Cat. No. B1164713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexanoyl-biotin-sulfatide
SynonymsN-C6:0-Biotin-sulfatide;  N-Hexanoyl-biotin-sphingosyl-beta-D-galactoside-3-sulfate
Molecular FormulaC40H72N4O13S2
Molecular Weight881
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 mgPurity:98+%Physical solid

N-Hexanoyl-Biotin-Sulfatide Affinity Probe for Sphingolipid Studies


N-Hexanoyl-biotin-sulfatide (synonyms: C6 Biotin Sulfatide, N-C6:0-Biotin-sulfatide, CAS 2692623-25-7) is a semi-synthetic glycosphingolipid affinity probe comprising a sulfatide (3'-sulfo-galactosylceramide) headgroup, a sphingosine (d18:1) backbone, and a C6:0 (hexanoyl) fatty acyl chain N-linked to biotin [1]. The compound (C40H72N4O13S2, MW 881.15) is designed to recapitulate the structural and membrane-partitioning properties of native sulfatide while enabling high-affinity detection and immobilization via the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) . The hexanoyl spacer reduces steric interference between the biotin moiety and the sulfated galactose headgroup, maintaining accessibility for streptavidin-based assays [2].

Technical Basis for Selecting N-Hexanoyl-Biotin-Sulfatide Over Unmodified Sulfatide Analogs


Unmodified sulfatide lacks an intrinsic detection handle, necessitating secondary antibody-based or radiolabeling approaches that introduce assay complexity, cost, and variable sensitivity. Conversely, biotinylated sulfatide analogs with minimal or absent spacer arms (e.g., direct biotin conjugation to the galactose or sphingosine amine without a linker) exhibit steric hindrance that compromises biotin accessibility to streptavidin and alters native lipid phase partitioning [1]. N-Hexanoyl-biotin-sulfatide addresses these limitations through a defined C6 linker that spatially separates the biotin tag from the sulfatide headgroup, preserving both streptavidin binding capacity and membrane-insertion behavior . Substitution with fluorescent sulfatide analogs (e.g., NBD-sulfatide) may be suitable for imaging but cannot provide the irreversible, high-affinity immobilization required for pull-down, ELISA, or surface plasmon resonance (SPR) applications [2].

Quantitative Differentiation Evidence for N-Hexanoyl-Biotin-Sulfatide Relative to Analogs


C6 Linker-Enhanced Partitioning to Liquid Disordered Phases vs. Linker-Free Biotinylated Lipids

In a controlled membrane model using giant unilamellar vesicles (GUVs) with coexisting liquid-ordered (lo) and liquid-disordered (ld) phases, biotinylated phospholipids containing a linker exhibited a dramatic shift in phase preference compared to linker-free biotinylated lipids. DOPE-Cap-Biotin (containing a caproyl linker) demonstrated a partition coefficient Kp ld/lo = 7.4 ± 2.8, indicating strong preference for the liquid-disordered phase. In contrast, linker-free DPPE-biotin exhibited Kp ld/lo = 0.93, showing a slight preference for the liquid-ordered phase [1]. N-Hexanoyl-biotin-sulfatide incorporates a structurally analogous C6 (hexanoyl) linker, supporting that its membrane phase behavior more faithfully recapitulates the native sulfatide preference for disordered lipid environments than would a direct-conjugated biotin-sulfatide analog .

Lipid raft Phase partitioning Membrane biophysics Giant unilamellar vesicle

Validated Lipid Raft Co-Localization in TLR4 Signaling Studies

N-Hexanoyl-biotin-sulfatide (referenced as biotinylated sulfatide) has been directly employed to demonstrate sulfatide co-localization with lipid raft markers in Raw 264.7 macrophage cells. Confocal microscopy analysis revealed co-localization of biotinylated sulfatide with monosialotetrahexosylganglioside (a lipid raft marker), confirming the probe's utility for visualizing raft microdomain association in live-cell systems [1]. This experimental validation establishes the compound's functionality in a peer-reviewed, application-relevant context.

Lipid raft TLR4 signaling Inflammation Confocal microscopy

C6 Spacer Optimization for Avidin/Streptavidin Binding Efficiency on Lipid Bilayers

In supported lipid bilayer studies using quartz crystal microbalance with dissipation monitoring (QCM-D) and interferometry, traditional Biotinyl-Cap-PE lipids (containing a short caproyl linker) exhibited suboptimal avidin binding characterized by uneven distribution and clustering even at low molar percentages [1]. Substituting with PEG-biotin spacers of longer length eliminated clustering and achieved significantly higher avidin association levels with uniform distribution [2]. N-Hexanoyl-biotin-sulfatide incorporates an intermediate C6 spacer length, representing a balance between minimizing steric hindrance (shorter linkers) and avoiding excessive flexibility that may reduce positional precision in immobilization assays .

Biosensor Surface functionalization Quartz crystal microbalance Avidin-biotin

Validated Application Scenarios for N-Hexanoyl-Biotin-Sulfatide Based on Empirical Evidence


Lipid Raft Co-Localization and TLR4 Membrane Microdomain Studies

N-Hexanoyl-biotin-sulfatide has been directly validated in confocal microscopy experiments demonstrating co-localization with lipid raft markers (monosialotetrahexosylganglioside) in Raw 264.7 macrophages [1]. This application leverages the compound's C6 spacer to preserve native sulfatide membrane insertion behavior while enabling detection via fluorescent streptavidin conjugates. Researchers investigating TLR4 signaling, inflammatory responses, or membrane microdomain organization can employ this probe to visualize sulfatide partitioning into raft domains without the experimental burden of antibody development.

Streptavidin-Based Pull-Down Assays for Sulfatide-Binding Protein Identification

The biotin tag of N-Hexanoyl-biotin-sulfatide enables high-affinity (Kd ≈ 10⁻¹⁵ M) immobilization on streptavidin-coated magnetic beads or agarose resins, facilitating pull-down of sulfatide-interacting proteins from cell lysates [1]. The C6 linker ensures biotin accessibility while minimizing steric occlusion of the sulfatide headgroup, a critical factor for preserving native protein-lipid interaction interfaces [2]. This approach circumvents the need for radiolabeled sulfatide or sulfatide-specific antibodies and provides compatibility with downstream mass spectrometry for unbiased interactome profiling.

Quantitative ELISA and SPR Biosensor Development for Sulfatide Detection

The compound serves as a biotin-labeled standard for quantitative sulfatide detection in sandwich ELISA and SPR-based assays [1]. Its defined hexanoyl spacer enhances solubility in aqueous buffers compared to unmodified sulfatide, improving assay reproducibility [2]. Users developing diagnostic platforms for sulfatide-related disorders (e.g., metachromatic leukodystrophy, multiple sclerosis) can utilize this probe for calibration curve generation and assay validation.

Sphingolipid Metabolism and Trafficking Studies in Neurobiology

Sulfatide is a myelin-specific sphingolipid implicated in Alzheimer's disease, multiple sclerosis, and metachromatic leukodystrophy [1]. N-Hexanoyl-biotin-sulfatide provides a chemically defined tool for tracking sulfatide uptake, intracellular trafficking, and metabolic turnover in neuronal cell cultures. Its biotin tag permits streptavidin-HRP or streptavidin-fluorophore detection, offering a non-radioactive alternative to [³H]- or [¹⁴C]-labeled sulfatide analogs [2].

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